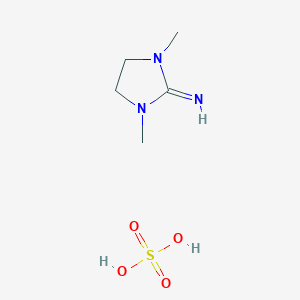
1,3-Dimethylimidazolidin-2-imine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylimidazolidin-2-imine sulfate is a chemical compound with the molecular formula C5H11N3. It is a derivative of imidazolidine, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolidin-2-imine sulfate can be synthesized through several methods. One common method involves the reaction of 1,2-dimethylethylenediamine with phosgene. This reaction produces 1,3-dimethylimidazolidin-2-one, which can then be converted to this compound through further chemical reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to optimize yield and purity. Catalysts such as aluminum oxide may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolidin-2-imine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazolidinones, amines, and substituted imidazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethylimidazolidin-2-imine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a high-boiling polar aprotic solvent in various organic reactions.
Industry: It is used in the manufacture of polymers, detergents, and electronic materials.
Mechanism of Action
The mechanism of action of 1,3-dimethylimidazolidin-2-imine sulfate involves its interaction with molecular targets through its polar aprotic nature. This allows it to solvate cations effectively, facilitating various chemical reactions. The compound’s strong polar nature also enables it to act as a catalyst in nucleophilic substitution reactions by stabilizing transition states .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidin-2-one: A closely related compound used as a solvent and reagent in organic synthesis.
Hexamethylphosphoramide: Another polar aprotic solvent, but it is carcinogenic and less preferred compared to 1,3-dimethylimidazolidin-2-imine sulfate.
Dimethyl sulfoxide: A widely used polar aprotic solvent with similar applications but different chemical properties.
Uniqueness
This compound stands out due to its high thermal and chemical stability, making it suitable for use in high-temperature and high-pressure reactions. Its ability to act as a promoter in minimizing byproducts and accelerating reaction rates also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H13N3O4S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;sulfuric acid |
InChI |
InChI=1S/C5H11N3.H2O4S/c1-7-3-4-8(2)5(7)6;1-5(2,3)4/h6H,3-4H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
OXJHRSAPXANZCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=N)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


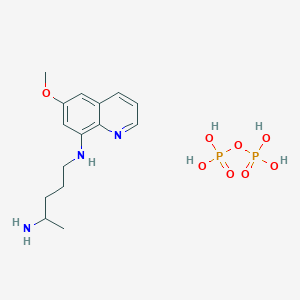
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
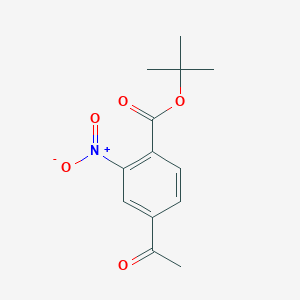
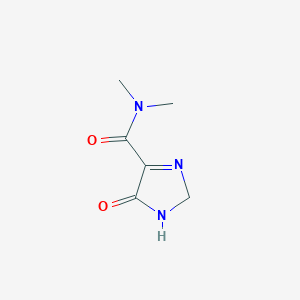



![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)


![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
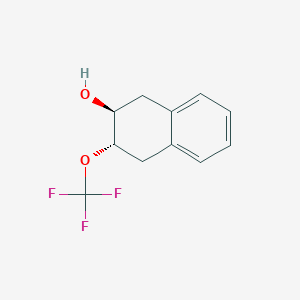
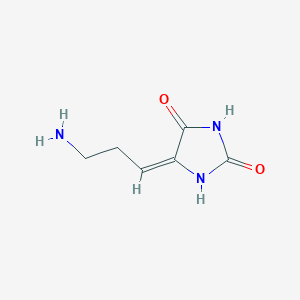
![2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
